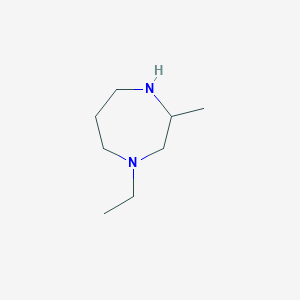

1-Ethyl-3-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-5-9-8(2)7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNIAGRSQCMQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Methyl 1,4 Diazepane and Analogs

Strategies for the De Novo Construction of the 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and the ability to introduce structural diversity.

Cyclization Reactions via Diamine Condensations

A classical and widely employed method for constructing the 1,4-diazepane ring involves the condensation of a 1,3-diamine with a suitable bis-electrophile. researchgate.netresearchgate.net This approach is versatile, allowing for the synthesis of a variety of substituted 1,4-diazepanes. For instance, the reaction of 1,2-diamines with α,β-unsaturated ketones can lead to the formation of the diazepine (B8756704) ring. rsc.org The use of catalysts, such as heteropolyacids, has been shown to improve the efficiency of these condensation reactions, leading to high yields and shorter reaction times for both electron-donating and electron-withdrawing substituted derivatives. semanticscholar.org

A specific example is the synthesis of 1,4-diazepanes through the reaction of 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction, which yields the desired products in good yields. researchgate.net This method highlights the utility of diamine condensation for creating complex diazepane structures.

Multicomponent Reaction Pathways, including [5+2] Cycloadditions

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 1,4-diazepanes in a single step from three or more starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been successfully employed to generate diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In one approach, methyl anthranilate, an isocyanide, Boc-glycinal, and a carboxylic acid are combined in an Ugi reaction, followed by deprotection and cyclization to form the 1,4-diazepine ring. nih.gov

A notable multicomponent strategy is the [5+2] cycloaddition reaction. nih.govfigshare.com This method has been utilized for the synthesis of biologically active 1,4-diazepine compounds through a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which generates air-stable azomethine ylides that participate in the cycloaddition. nih.govfigshare.com Another example involves a tandem imino-pinacol coupling-aza-Michael reaction promoted by Zn/InCl3 in water, which diastereoselectively yields monocyclic 1,4-diazepines. rsc.org

Table 1: Examples of Multicomponent Reactions for 1,4-Diazepane Synthesis

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Ugi-4CR / Cyclization | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | Two-step process to access 1,4-benzodiazepines. nih.gov |

| Ugi-4CR / Cyclization | Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid | Microwave irradiation can reduce reaction times. nih.gov |

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium-catalyzed, forms biologically active 1,4-diazepines. nih.govfigshare.com |

| Tandem Imino-Pinacol Coupling / Aza-Michael | Aldimine (in situ), α,β-unsaturated ketone | Promoted by Zn/InCl3 in water, high diastereoselectivity. rsc.org |

Domino Processes and Tandem Cyclizations, such as Aza-Nazarov Reagent-Mediated Approaches

Domino and tandem reactions provide an atom- and step-economical approach to complex molecular architectures. A notable example is the synthesis of 1,4-diazepanes through a domino process involving the in-situ generation of an aza-Nazarov reagent. acs.orgnih.govresearchgate.net This method utilizes simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates and can often be performed under solvent-free conditions. acs.orgnih.gov The key step is the generation of the aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.orgnih.govresearchgate.net

Tandem cyclizations, such as the condensation/ nih.govmdpi.com-hydride transfer/cyclization process, have also been developed for the expedient synthesis of 1,4-benzodiazepines from o-aminobenzaldehyde and aminomalonate. researchgate.net Another approach involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to produce monocyclic 1,4-diazepinones under transition-metal-free conditions. researchgate.net

N-Propargylamine-Derived Synthetic Routes

N-propargylamines are versatile building blocks in organic synthesis and have been successfully used to construct 1,4-diazepane cores. researchgate.netresearchgate.net These routes are advantageous due to their high atom economy and shorter synthetic pathways. researchgate.netsmolecule.com The transformation of N-propargylamines into diazepane derivatives typically involves cyclization reactions. smolecule.com The versatility of N-propargylamines allows for their use in metal-catalyzed reactions and cycloadditions to form a diverse range of heterocyclic compounds. researchgate.net Recent developments have focused on new methods for the synthesis of 1,4-oxazepane (B1358080) and 1,4-diazepane derivatives from N-propargylamines, with detailed considerations of the reaction mechanisms. researchgate.net

Intramolecular C–N Bond Coupling and Azetidine (B1206935) Ring Opening Strategies

A facile and efficient method for synthesizing functionalized 1,4-benzodiazepine derivatives involves an intramolecular C–N bond coupling reaction. mdpi.comnih.gov For example, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides proceeds under mild conditions to form azetidine-fused 1,4-diazepine derivatives. mdpi.com Palladium-catalyzed C–N coupling reactions, including intramolecular N-arylation and alkylation, also provide a powerful tool for the synthesis of 1,4-benzodiazepines. benthamdirect.comingentaconnect.com

The resulting azetidine-fused compounds can then undergo ring-opening reactions to introduce further diversity. mdpi.com The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to the formation of various functionalized 1,4-benzodiazepine derivatives. mdpi.com For instance, treatment with sodium azide, potassium cyanide, or sodium thiophenolate can open the four-membered ring. mdpi.com This strategy of combining a photochemical Norrish–Yang cyclization to form an azetidinol (B8437883) followed by a strain-releasing ring-opening represents a "build and release" approach to complex molecules. beilstein-journals.org

Targeted Functionalization and Derivatization of the 1-Ethyl-3-methyl-1,4-diazepane Scaffold

Once the 1,4-diazepane ring system is constructed, further functionalization and derivatization can be carried out to synthesize specific analogs like this compound and to explore structure-activity relationships. The nitrogen atoms of the diazepane ring are common sites for modification.

N-alkylation and N-acylation are straightforward methods to introduce substituents onto the diazepane nitrogen atoms. smolecule.com For example, the reaction with alkyl halides or acyl chlorides can introduce a variety of functional groups. smolecule.com In the context of synthesizing this compound, a precursor with a methyl group at the 3-position could be N-ethylated.

The development of new synthetic approaches has provided access to a broad range of functionalized 1,4-diazepine derivatives, which has been instrumental in advancing the understanding of their structure and reactivity. scirp.org For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their biological activity. scirp.org The removal of protecting groups, such as the nosyl group from a 1,4-diazepane derivative, allows for the introduction of other functionalities on the nitrogen atoms, which is valuable in medicinal chemistry. d-nb.infonih.gov

Regioselective Alkylation and Acylation at Nitrogen Centers (N1, N4)

Achieving regioselectivity in the alkylation and acylation of the two distinct nitrogen atoms (N1 and N4) in the 1,4-diazepane scaffold is a critical challenge in the synthesis of unsymmetrically substituted derivatives like this compound. The inherent difference in the chemical environment of the two nitrogen atoms—one being secondary and the other tertiary in a monosubstituted precursor—can be exploited to direct incoming groups.

One common strategy involves a stepwise approach where one nitrogen is first protected, allowing for the selective functionalization of the other. For instance, in the synthesis of related 1,4-diazepane derivatives, a protecting group can be introduced at one nitrogen, followed by alkylation or acylation at the unprotected nitrogen. Subsequent removal of the protecting group allows for a different functional group to be introduced at the first nitrogen.

A study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines demonstrated that reductive N-alkylation can occur selectively at the endocyclic nitrogen atoms. nih.gov This suggests that under specific conditions, it is possible to control which nitrogen atom is alkylated. nih.gov The reaction of 1,4-diazepane-6-amine (DAZA) with aldehydes and a reducing agent like sodium borohydride (B1222165) can lead to mono-, di-, or tri-alkylated products. nih.gov By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to favor the formation of the desired trialkylated product. nih.gov

Another approach involves the direct alkylation of the diazepane ring. The regioselectivity of this reaction can be influenced by the nature of the substrate and the reaction conditions. For example, the synthesis of 1-(azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane (B1444549) has been described, highlighting the feasibility of introducing substituents at the N1 and N4 positions.

The table below summarizes some research findings on the regioselective functionalization of 1,4-diazepanes.

| Precursor | Reagents | Product | Key Findings |

| 1,4-Diazepane-6-amine (DAZA) | 4-alkoxy-2-hydroxybenzaldehydes, Sodium borohydride | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | Multiple additions of aldehyde and reducing agent favor the formation of the trialkylated product. nih.gov |

| Homopiperazine | Formyl chloride, Aqueous base | 1,4-Diazepane-1-carbaldehyde | A straightforward method with moderate to good yields, scalable for industrial production. |

Stereoselective Introduction of Substituents at Carbon Centers (e.g., C3, C6, C7)

The stereocontrolled synthesis of substituted 1,4-diazepanes is crucial for the development of chiral compounds with specific biological activities. Introducing substituents at carbon atoms C3, C6, and C7 with defined stereochemistry requires specialized synthetic methods.

One approach involves the use of chiral starting materials. For example, amino acids can be used as building blocks to construct chiral 1,4-diazepane-2,5-diones. sci-hub.st The synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and their β-homologated analogs has been reported. sci-hub.st

Another strategy is to use stereoselective reactions to introduce substituents onto a pre-existing diazepane ring. For instance, enzymatic reactions can be employed to achieve high enantioselectivity. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes. acs.orgdiva-portal.org This method uses imine reductases (IREDs) to catalyze the cyclization of aminoketones, yielding chiral 1,4-diazepanes with high enantiomeric excess. acs.orgdiva-portal.org

The table below presents some research findings on the stereoselective synthesis of 1,4-diazepanes.

| Method | Key Features | Example Product | Enantiomeric Excess |

| Enzymatic Intramolecular Asymmetric Reductive Amination | Use of enantiocomplementary imine reductases (IREDs) | (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 93 to >99% |

| Decarboxylative Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to create quaternary stereocenters | Chiral gem-disubstituted diazaheterocycles | Not specified |

Protecting Group Strategies in Complex 1,4-Diazepane Synthesis

An effective protecting group strategy is crucial for synthesizing large, complex molecules with diverse reactive functionalities. bham.ac.uk In the context of 1,4-diazepane synthesis, protecting groups are often used for the nitrogen atoms of the diazepine ring. google.comgoogle.com Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

The concept of "orthogonal protection" is particularly important in complex syntheses. bham.ac.ukorganic-chemistry.org Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of specific sites in a molecule without affecting other protected groups. bham.ac.ukorganic-chemistry.org For example, a Boc group can be removed with acid, while a Cbz group is cleaved by hydrogenation, and an Fmoc group is removed with a base. masterorganicchemistry.com This allows for a stepwise and controlled synthesis of complex 1,4-diazepane derivatives. masterorganicchemistry.com

The table below lists some common protecting groups used in 1,4-diazepane synthesis and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., Pd-C, H₂) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) |

Solid-Phase Organic Synthesis Techniques for 1,4-Diazepane Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is particularly useful in drug discovery. sci-hub.st This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. sci-hub.st

SPOS has been successfully applied to the synthesis of 1,4-diazepane libraries. sci-hub.stacs.org For example, a solid-phase synthesis of 3,4-dihydro-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-5-ones with three points of diversity has been described. acs.org In this method, primary amines are immobilized on a polystyrene resin and then converted to α-aminoketones. acs.org Acylation with o-nitrobenzoic acids, followed by reduction of the nitro group and on-resin ring closure, yields the immobilized benzodiazepines. acs.org Cleavage from the resin provides the final products in good purity and yield. acs.org

Another example is the solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids. sci-hub.st This method utilizes a backbone amide linker (BAL) to anchor the growing compound to the solid support. sci-hub.st The use of solid-phase techniques allows for the rapid exploration of a wide range of reaction parameters and the generation of diverse libraries of 1,4-diazepane derivatives. sci-hub.st

The table below summarizes some examples of solid-phase synthesis of 1,4-diazepane libraries.

| Library Type | Key Steps | Diversity Points |

| 3,4-Dihydro-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-5-ones | Immobilization of primary amines, conversion to α-aminoketones, acylation, on-resin cyclization | Three |

| 3,7-Disubstituted perhydro-1,4-diazepine-2,5-diones | Anchoring to a backbone amide linker, stepwise addition of amino acids, cyclization | Two |

| 1,4-Diazepane-2-ones | Coupling of amino acids to Rink-amide MBHA resin, intramolecular reductive amination, acylation | Three |

Catalytic Systems and Reaction Optimization for 1,4-Diazepane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,4-diazepanes. Both metal-based and acid/base-catalyzed reactions have been developed to facilitate the formation of the seven-membered diazepine ring.

Metal-Catalyzed Cycloadditions and Insertions

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, including 1,4-diazepanes. acs.orgnih.gov These methods often involve cycloaddition or insertion reactions that can create multiple bonds in a single step.

One notable example is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction for the synthesis of 1,4-diazepines. acs.orgnih.gov This reaction involves the combination of pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes to generate biologically active 1,4-diazepine compounds. acs.orgnih.gov The reaction proceeds through the formation of air-stable azomethine ylides, which then undergo cycloaddition with the alkyne. acs.orgnih.gov

Palladium catalysts have also been employed in the synthesis of 1,4-diazepane derivatives. For instance, palladium-catalyzed reactions have been used for the synthesis of benzodiazepines, which are structurally related to 1,4-diazepanes. mdpi.com These reactions can involve C-H activation and intramolecular cyclization to form the diazepine ring. mdpi.com

The table below highlights some metal-catalyzed reactions used in the synthesis of 1,4-diazepanes.

| Catalyst | Reaction Type | Key Features |

| Rhodium | [5+2] Cycloaddition | Multicomponent reaction for the synthesis of 1,4-diazepines from pyridines, triazoles, and alkynes. acs.orgnih.gov |

| Palladium | C-H Activation/Cyclization | Synthesis of benzodiazepines and related compounds through intramolecular C-H arylation. mdpi.com |

| Ruthenium | Tandem Hydrogen Transfer | One-pot synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols. researchgate.net |

Acid and Base Catalysis in Ring Formation

Acid and base catalysis are fundamental to many organic reactions, including the cyclization steps in 1,4-diazepane synthesis. These catalysts can facilitate ring formation by activating substrates or promoting key bond-forming steps.

Base-catalyzed intramolecular Michael cyclization is a key step in a phosphine-triggered tandem [3+4] annulation reaction for the synthesis of 1,4-diazepanes. acs.orgnih.gov This reaction involves the combination of Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles. acs.orgnih.gov The phosphine (B1218219) catalyst initiates the reaction, and a general base promotes the final ring-closing step. acs.orgnih.gov

Acid catalysis is also employed in the synthesis of 1,4-diazepanes. For example, acid-catalyzed cyclocondensation reactions can be used to form the diazepine ring. These reactions often involve the condensation of diamines with aldehydes or ketones, followed by ring closure.

The table below provides examples of acid and base-catalyzed reactions in 1,4-diazepane synthesis.

| Catalyst Type | Reaction | Role of Catalyst |

| Base | Intramolecular Michael Cyclization | Promotes the ring-closing step in a tandem annulation reaction. acs.orgnih.gov |

| Acid | Cyclocondensation | Facilitates the condensation of diamines with carbonyl compounds to form the diazepine ring. |

Emerging Green Chemistry Approaches and Sustainable Synthetic Routes for 1,4-Diazepanes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like the 1,4-diazepane ring system. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving atom economy, and utilizing renewable resources and catalysts. mdpi.comresearchgate.net The development of sustainable routes for 1,4-diazepanes is driven by the need to replace traditional methods that often rely on toxic heavy metal catalysts, halogenated solvents, and multi-step processes with poor atom economy. mdpi.comacs.org

Key strategies in the green synthesis of 1,4-diazepanes include biocatalysis, the use of environmentally benign solvents like water, solvent-free reaction conditions, and the application of recyclable or less toxic catalysts. mitwpu.edu.inacs.org These emerging methodologies not only offer ecological benefits but also frequently provide higher efficiency, selectivity, and safety.

Biocatalytic Synthesis

One of the most significant advancements in the sustainable synthesis of chiral 1,4-diazepanes is the use of biocatalysis, particularly employing enzymes like imine reductases (IREDs). acs.orgresearchgate.net An enzymatic intramolecular asymmetric reductive amination has been successfully developed to produce optically pure 1,4-diazepanes, which are crucial intermediates for pharmaceuticals. acs.orgdiva-portal.org

This biocatalytic route provides a green and efficient alternative to metal-catalyzed reductions. mdpi.comresearchgate.net In one notable study, researchers identified enantiocomplementary IREDs for producing both (R)- and (S)-enantiomers of a substituted 1,4-diazepane with high enantioselectivity. acs.orgdiva-portal.org The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were pivotal in this process. acs.orgresearchgate.net To enhance the process, protein engineering was utilized to create a double mutant of IR1 (Y194F/D232H), which demonstrated a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgacs.orgdiva-portal.org This enzymatic method was applied to a range of substituted 1,4-diazepanes, consistently achieving high enantiomeric excess (93% to >99%). researchgate.netdiva-portal.org

Interactive Data Table: Biocatalytic Synthesis of Chiral 1,4-Diazepanes

| Enzyme | Source Organism | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| IR1 (IRED) | Leishmania major | Intramolecular Asymmetric Reductive Amination | Catalyzes formation of (R)-1,4-diazepanes. | acs.orgresearchgate.net |

| Y194F/D232H | Mutant of IR1 | Intramolecular Asymmetric Reductive Amination | 61-fold increase in catalytic efficiency over wild-type IR1. Achieved 81% isolated yield for (R)-25. | mdpi.comacs.org |

| IR25 (IRED) | Micromonospora echinaurantiaca | Intramolecular Asymmetric Reductive Amination | Efficiently catalyzes formation of (S)-1,4-diazepanes. | acs.orgresearchgate.netdiva-portal.org |

Atom-Economical and Solvent-Free Syntheses

In line with green chemistry principles of maximizing atom economy and minimizing solvent use, domino reactions have been developed for 1,4-diazepane synthesis. A notable step- and atom-economical protocol allows for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org A key feature of this method is that it can often be performed under solvent-free conditions, significantly reducing waste. acs.org The process involves the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. acs.org

Another approach utilizes N-propargylamines as versatile building blocks, which enables the synthesis of the 1,4-diazepane core through shorter synthetic routes with high atom economy. rsc.orgresearchgate.net

Use of Greener Solvents and Recyclable Catalysts

The replacement of volatile and hazardous organic solvents is a central goal of green chemistry. Research has demonstrated the feasibility of synthesizing diazepine derivatives in environmentally benign solvents like water. mitwpu.edu.in For instance, a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde has been successfully carried out in water using oxalic acid as a catalyst to produce dibenz- acs.orgacs.orgdiazepine-1-ones in excellent yields (92–94%). mitwpu.edu.in Similarly, potassium persulfate has been employed as an eco-friendly oxidant in water for the synthesis of dibenzo[b,e] acs.orgacs.orgdiazepine derivatives. researchgate.net

The use of efficient and recyclable catalysts also represents a sustainable approach. Heteropolyacids (HPAs) of the Keggin type have been shown to be effective catalysts for the synthesis of substituted 1,4-diazepines, offering high yields and short reaction times. mdpi.com Polyethylene glycol (PEG-400) has also been explored as an efficient and recyclable reaction medium for the synthesis of related benzodiazepine (B76468) structures, a strategy that could be adapted for 1,4-diazepane synthesis. benthamscience.com

Interactive Data Table: Green Solvents and Catalysts in Diazepine Synthesis

| Catalyst/Solvent System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Oxalic Acid / Water | Three-component cyclocondensation | Diamine, 1,3-diketone, aromatic aldehyde | Use of water as a green solvent; high yields (92-94%). | mitwpu.edu.in |

| Potassium Persulfate / Water | Oxidative addition/cyclization | o-phenylenediamine, o-Chloro benzaldehyde | Use of an eco-friendly oxidant and green solvent. | researchgate.net |

| Heteropolyacids (HPAs) | Condensation | Ketimine intermediates, aldehydes | High yields and short reaction times. | mdpi.com |

| Solvent-Free | Domino intramolecular aza-Michael cyclization | 1,2-diamines, alkyl 3-oxohex-5-enoates | High atom economy; eliminates solvent waste. | acs.org |

Elucidation of Conformational Preferences and Stereodynamic Properties of 1 Ethyl 3 Methyl 1,4 Diazepane

Theoretical Conformational Analysis via Computational Methods

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of 1,4-diazepane and its derivatives. smolecule.com For the parent 1,4-diazepane, a variety of conformations are possible, including chair, boat, and twist-boat forms. The seven-membered ring's flexibility leads to a complex conformational landscape with multiple energy minima and relatively low barriers for interconversion. smolecule.com

Theoretical models indicate that the twist-chair conformation is often the most stable for the 1,4-diazepane ring, as it effectively minimizes torsional strain and non-bonded interactions. rsc.org The introduction of substituents, such as an ethyl group at the N1 position and a methyl group at the C3 position, significantly influences the relative energies of these conformers. The ethyl group at the nitrogen atom can adopt different orientations, further complicating the conformational analysis.

Ab initio calculations on related diazepine (B8756704) systems, such as diazepam and its derivatives, have shown that substituents can alter the ring inversion barriers. For instance, the calculated ring inversion barrier for diazepam is approximately 17.6 kcal/mol. nih.gov While direct computational data for 1-Ethyl-3-methyl-1,4-diazepane is not extensively published, it is anticipated that the ethyl and methyl groups will influence the stability of different conformers through steric hindrance.

Table 1: Calculated Ring Inversion Barriers for Related Diazepine Derivatives This table is illustrative and based on data for related compounds to infer potential values for this compound.

| Compound | Method | Calculated Ring Inversion Barrier (kcal/mol) |

|---|---|---|

| Diazepam | Ab initio | 17.6 nih.gov |

| N(1)-desmethyldiazepam | Ab initio | 10.9 nih.gov |

Experimental Determination of Preferred Conformations

Experimental techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial data for elucidating the preferred conformations of 1,4-diazepane systems in the solid-state and in solution. nih.govnih.gov

X-ray Crystallographic Analysis of 1,4-Diazepane Systems

X-ray diffraction studies on various substituted 1,4-diazepane derivatives have revealed that the seven-membered ring commonly adopts a chair or a twisted-chair conformation in the solid state. rsc.orgnih.govnih.govnih.gov For instance, the crystal structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one shows the diazepine ring in a chair conformation. nih.gov In another study, the seven-membered ring in several 1,4-diazepane derivatives was found to adopt a twisted-chair conformation. researchgate.net The specific conformation adopted is highly dependent on the nature and position of the substituents, as well as crystal packing forces. For this compound, it is expected that the substituents would influence the puckering of the ring to minimize steric interactions. In many substituted 1,4-diazepanes, bulky substituents have been observed to preferentially occupy equatorial positions to enhance stability. nih.gov

Table 2: Experimentally Determined Conformations of Substituted 1,4-Diazepane Rings via X-ray Crystallography This table presents data from related structures to illustrate common conformations.

| Compound | Substituents | Ring Conformation |

|---|---|---|

| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | 3,6-dimethyl, 2,7-diphenyl | Chair nih.gov |

| 6-phenyl-6-amino-perhydro-1,4-diazepine derivatives | 6-phenyl, 6-amino | Twist-chair rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Conformational Probing

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of 1,4-diazepane rings. nih.govmadridge.org Techniques such as the analysis of coupling constants, chemical shifts, and Nuclear Overhauser Effect (NOE) provide insights into the geometry of the ring and the relative orientation of its substituents. nih.gov

Dynamic NMR (DNMR) spectroscopy can be used to determine the energy barriers for conformational processes like ring inversion. acs.org For many diazepine derivatives, the ring inversion is slow on the NMR timescale at room temperature, leading to broad signals or distinct signals for axial and equatorial protons. clockss.org As the temperature is increased, these signals may coalesce as the rate of inversion increases. madridge.org The study of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using NMR indicated a twist-boat conformation in solution. nih.gov For this compound, a detailed analysis of its ¹H and ¹³C NMR spectra at various temperatures would be necessary to fully characterize its conformational preferences and the dynamics of ring inversion in solution.

Influence of N- and C-Substituents (Ethyl, Methyl) on Ring Inversion Barriers and Flexibility

The presence of an ethyl group on a nitrogen atom (N-substituent) and a methyl group on a carbon atom (C-substituent) has a profound impact on the conformational flexibility and the energy barrier to ring inversion of the 1,4-diazepane ring. nih.govnih.gov

The C3-methyl group can exist in either an axial or an equatorial position in a chair-like or twist-chair conformation. Generally, to minimize steric strain, the methyl group would be expected to preferentially occupy an equatorial or pseudo-equatorial position. nih.gov The presence of this substituent can increase the energy barrier for ring inversion as it must pass through higher-energy transition states where steric interactions are more pronounced. Studies on related benzodiazepines have shown that a C3-methyl group can influence the ring inversion barrier. nih.gov

Stereochemical Implications for Diastereomeric and Enantiomeric Forms of this compound

The presence of a chiral center at the C3 position, due to the methyl substituent, means that this compound can exist as a pair of enantiomers: (R)-1-Ethyl-3-methyl-1,4-diazepane and (S)-1-Ethyl-3-methyl-1,4-diazepane. The synthesis of this compound without chiral control would result in a racemic mixture.

Furthermore, the conformational chirality of the seven-membered ring, which is not planar, gives rise to the possibility of diastereomers when combined with the stereocenter at C3. The ring can exist in two enantiomeric, non-superimposable conformations (e.g., P and M helicity in a twist-boat). The combination of the C3 stereocenter and the ring's chirality can lead to diastereomeric relationships between different conformers. The relative stability of these diastereomeric forms will be dictated by the steric interactions between the ethyl and methyl groups in the different conformational arrangements. The interconversion between these forms occurs through ring inversion, and the energy barrier for this process will determine their stability and observability at a given temperature. The synthesis and separation of specific stereoisomers of substituted 1,4-diazepanes are crucial for applications where specific stereochemistry is required for biological activity. nih.govresearchgate.net

Mechanistic Organic Chemistry and Reactivity Profiles of 1 Ethyl 3 Methyl 1,4 Diazepane Derivatives

Fundamental Reactivity Patterns of the 1,4-Diazepane Core

The 1,4-diazepane ring is a saturated heterocycle characterized by significant conformational flexibility. smolecule.com This flexibility allows the ring to adopt various non-planar conformations, such as chair and boat forms, to minimize steric strain. smolecule.com The fundamental reactivity of the 1,4-diazepane core is dominated by the nucleophilic character of its two secondary or tertiary amine nitrogen atoms. These nitrogens possess lone pairs of electrons, making them susceptible to attack by a wide range of electrophiles.

The saturated 1,4-diazepane backbone is a key structural motif in several FDA-approved drugs, where it often serves as a linker or a scaffold to orient other functional groups for optimal interaction with biological targets. d-nb.infonih.gov Its ability to participate in hydrogen bonding as both an acceptor and, in the case of a secondary amine, a donor, contributes to its utility in medicinal chemistry. nih.gov The core reactivity includes N-alkylation, N-acylation, oxidation, and participation as a ligand in metal complexes. smolecule.com The presence of two nitrogen atoms allows for the synthesis of mono- or di-substituted derivatives, providing a platform for creating diverse molecular architectures. researchgate.netnih.gov

Electron Density Distribution and its Influence on Reaction Sites within the Heterocycle

The distribution of electron density in the 1,4-diazepane ring system is a critical determinant of its reactivity. The two nitrogen atoms are the most electron-rich centers in the heterocycle, localizing the highest occupied molecular orbital (HOMO) and rendering them highly nucleophilic. smolecule.com Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis confirm that substituents on the ring significantly modulate this electron distribution.

Electron-donating groups, such as the ethyl and methyl groups in 1-ethyl-3-methyl-1,4-diazepane, increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups, such as benzoyl or nitro-substituted phenyl rings attached to the nitrogen, decrease the electron density, making the nitrogens less nucleophilic but potentially activating other parts of the molecule for different reactions. smolecule.com For instance, an electron-withdrawing cyano group can enhance hydrogen-bonding capacity and stabilize reactive intermediates. smolecule.com The lowest unoccupied molecular orbital (LUMO) is often associated with electron-accepting groups like carbonyl or cyano functionalities when they are present as substituents. smolecule.com

The influence of various substituents on the reactivity of the 1,4-diazepane core is summarized in the table below.

| Substituent Type | Example Substituent | Influence on Electron Density | Effect on Reactivity |

| Electron-Donating | Alkyl (e.g., -CH₃, -C₂H₅) | Increases electron density on nitrogen atoms. | Enhances nucleophilicity of nitrogen for reactions like N-alkylation and N-acylation. nih.gov |

| Electron-Withdrawing | Acyl (e.g., -C(O)R) | Decreases electron density on the attached nitrogen. | Reduces nitrogen nucleophilicity; the carbonyl carbon becomes an electrophilic site. |

| Electron-Withdrawing | Aryl with EWG (e.g., -C₆H₄NO₂) | Significantly reduces electron density on the attached nitrogen. | Activates the aryl ring for nucleophilic aromatic substitution. evitachem.com |

| Electron-Withdrawing | Cyano (-CN) | Stabilizes adjacent carbanions; acts as an electron sink. | Can act as a leaving group in nucleophilic substitution reactions. smolecule.com |

Electrophilic and Nucleophilic Substitution Reactions at Nitrogen and Carbon Centers

The primary reaction pathway for the 1,4-diazepane scaffold involves the nucleophilic nitrogen atoms attacking various electrophiles.

Nucleophilic Reactions at Nitrogen Centers The lone pair of electrons on the nitrogen atoms makes them potent nucleophiles. This is the most common mode of reactivity for the 1,4-diazepane core.

N-Alkylation and N-Arylation: 1,4-diazepanes readily undergo nucleophilic substitution with alkyl halides, tosylates, or other alkylating agents to form mono- or di-alkylated products. smolecule.com For example, 1,4-diazepane can be alkylated with 2,4-dichlorobenzyl halides to produce substituted derivatives. smolecule.com Similarly, reaction with substituted aryl halides, often under palladium catalysis, can yield N-aryl diazepanes.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated diazepanes. This reaction is often used to introduce carbonyl functionalities or as a protecting group strategy. For instance, 1,4-diazepane reacts with 3,5-dichlorobenzoyl chloride to form 1-(3,5-dichlorobenzoyl)-1,4-diazepane.

Michael Addition: The nucleophilic nitrogens can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.

Ring Opening of Epoxides: 1,4-diazepane can act as a nucleophile to open epoxide rings, a common method for introducing hydroxyalkyl substituents onto the nitrogen atoms. The reaction of 1,4-diazepane with propylene (B89431) oxide, for example, yields 2-(1,4-diazepan-1-yl)propan-1-ol.

Multicomponent Reactions: The nucleophilicity of the diazepane core is harnessed in multicomponent reactions, such as the Ugi reaction, to construct complex molecular scaffolds in a convergent manner. acs.org

The table below provides examples of nucleophilic substitution reactions involving the 1,4-diazepane core.

| Reaction Type | Electrophile | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-Alkyl-1,4-diazepane |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl-1,4-diazepane |

| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO) | Reducing Agent (e.g., NaCNBH₃) | N-Alkyl-1,4-diazepane |

| Epoxide Ring Opening | Propylene Oxide | Controlled temperature | N-(2-hydroxypropyl)-1,4-diazepane |

Electrophilic and Nucleophilic Reactions at Carbon Centers Reactions directly at the carbon centers of the saturated 1,4-diazepane ring are less common and typically require activation.

Electrophilic Substitution: Direct electrophilic substitution on the C-H bonds of the ring is generally not feasible due to the lack of activation. However, if the diazepane is attached to an aromatic ring, it can influence electrophilic substitution on that ring. For example, a benzoyl group attached to a diazepane nitrogen will have its aromatic ring deactivated towards electrophilic attack. vulcanchem.com

Nucleophilic Substitution: Nucleophilic substitution at a carbon atom requires the presence of a good leaving group. Such reactions are typically part of a synthetic route to form the ring itself or to modify a pre-existing substituent, rather than a direct reaction on the parent heterocycle. smolecule.com

Ring-Opening and Ring-Contraction Rearrangements of 1,4-Diazepanes

While the 1,4-diazepane ring is generally stable, it can undergo rearrangement reactions under specific conditions.

Ring-Opening Reactions: Quaternary ammonium (B1175870) salts derived from related cyclic diamines can undergo nucleophilic ring-opening. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts react with nucleophiles at high temperatures, resulting in a ring-opened piperazine (B1678402) product. rsc.org A similar principle could apply to appropriately activated quaternary 1,4-diazepanium salts, leading to acyclic diamine derivatives.

Ring-Contraction Reactions: Ring contractions of diazepane systems to form smaller, five- or six-membered rings have been reported. These reactions are often driven by the formation of a more stable ring system or by specific reagents and thermal conditions. For example, some diazepane derivatives can undergo acid-catalyzed ring contraction. In one documented case, a diazepane intermediate, formed via a carbonylative heterocyclization, undergoes a thermal ring contraction at 140 °C to yield a γ-lactam. liverpool.ac.uk This process highlights the potential for skeletal reorganization at elevated temperatures. liverpool.ac.uk Enantioselective ring contractions of related benzo[e] Current time information in Bangalore, IN.diazepine-2,5-diones have also been developed. figshare.com

| Rearrangement Type | Substrate Type | Conditions | Product |

| Ring Contraction | 1-Sulfonyl-1,4-diazepane derivative | Acidic conditions | Smaller heterocyclic ring |

| Ring Contraction | Diazepane intermediate from carbonylation | 140 °C | γ-Lactam liverpool.ac.uk |

| Ring Expansion (to form diazepine) | 4-Chloromethyl-2-oxopyrimidine derivative | Basic nucleophiles | 1,3-Diazepine derivative cdnsciencepub.com |

Oxidative and Reductive Transformations of this compound Analogues

The nitrogen atoms and the C-H bonds within the 1,4-diazepane ring can participate in redox reactions.

Oxidative Transformations: The tertiary nitrogen atoms in substituted 1,4-diazepanes can be oxidized by reagents like potassium permanganate (B83412) (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxides. In the field of catalysis, 1,4-diazepane derivatives have been used as ligands for metal complexes that catalyze oxidation reactions. For example, a diiron(III) complex with a 1,4-bis(2-hydroxybenzyl)-1,4-diazepane ligand acts as a catalyst for the selective oxidation of alkanes to alcohols. rsc.org

Reductive Transformations: The reduction of functional groups attached to the 1,4-diazepane ring is a common synthetic operation. Carbonyl groups in 1,4-diazepan-2-ones can be reduced to methylene (B1212753) groups using strong reducing agents like lithium aluminum hydride (LiAlH₄). A particularly significant reductive process is the intramolecular reductive amination of aminoketone precursors, which is a key method for synthesizing chiral 1,4-diazepanes. researchgate.netacs.org This transformation is often catalyzed by enzymes known as imine reductases (IREDs), which can provide high enantioselectivity. researchgate.netacs.orgacs.org This biocatalytic approach is a green and efficient route to pharmaceutically important chiral diazepanes. researchgate.net

The table below summarizes key redox reactions for 1,4-diazepane analogues.

| Reaction Type | Reagent(s) | Substrate Functional Group | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Tertiary Amine (N) | N-Oxide |

| Oxidation | m-CPBA (as co-oxidant with Fe catalyst) | Alkane C-H (external substrate) | Alcohol C-OH rsc.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide/Carbonyl | Amine/Methylene |

| Reductive Amination | Imine Reductase (IRED), NADPH | Imine (formed in situ) | Chiral Secondary/Tertiary Amine researchgate.netacs.org |

Advanced Computational Investigations of 1 Ethyl 3 Methyl 1,4 Diazepane Molecular Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and various reactivity descriptors that govern the chemical behavior of 1-Ethyl-3-methyl-1,4-diazepane. These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. For instance, studies on similar heterocyclic compounds often use DFT with functionals like B3LYP to analyze molecular geometry and electronic properties. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of these quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the nitrogen atoms' lone pairs are expected to contribute significantly to the HOMO, making them primary sites for interaction with electrophiles. The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org

Table 1: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, derived from computational models.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. uni-muenchen.de The MEP map displays regions of negative and positive electrostatic potential on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would highlight the lone pairs on the two nitrogen atoms as the most electron-rich areas, indicating them as the primary sites for protonation and interaction with Lewis acids.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations describe the static electronic nature of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. mdpi.com MD simulations are particularly valuable for studying the conformational flexibility of the seven-membered diazepane ring in this compound. This ring can adopt various conformations, such as chair and boat forms, and MD simulations can map the energy landscape associated with these shapes and the transitions between them. nih.govresearchgate.net

Furthermore, MD simulations are instrumental in studying how ligands containing the 1,4-diazepane scaffold interact with biological targets like proteins and enzymes. nih.gov By simulating the ligand-protein complex in a solvated environment, researchers can analyze the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. nih.govnih.gov For example, MD simulations have been used to confirm the strong interaction of diazepane derivatives with the active sites of receptors, providing insights into their therapeutic potential. nih.gov

Table 2: Representative Parameters from an MD Simulation of a 1,4-Diazepane Derivative in a Protein Binding Pocket

| Simulation Parameter | Typical Value/Finding | Significance |

|---|---|---|

| Simulation Time | 100-250 ns | Ensures adequate sampling of conformational space and interaction dynamics. nih.gov |

| Root Mean Square Deviation (RMSD) | < 0.4 nm | Measures the stability of the ligand's position in the binding site over time. nih.gov |

| Binding Free Energy (ΔG_bind) | Negative value (e.g., -8 to -12 kcal/mol) | Indicates a spontaneous and thermodynamically favorable binding process. nih.gov |

| Key Interactions | Hydrogen bonds with specific residues (e.g., Asp, Thr) | Identifies the crucial amino acids responsible for anchoring the ligand. nih.gov |

Note: This table presents typical data obtained from MD simulation studies on related 1,4-diazepane-based ligands.

In Silico Screening and Virtual Library Design Incorporating the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This means its structure is frequently found in compounds with diverse biological activities, making it an excellent starting point for drug discovery. In silico (computational) screening involves the use of computer models to rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. researchgate.netresearchgate.net

Virtual libraries can be designed around the this compound core. By computationally adding a wide variety of chemical substituents at different positions on the diazepane ring, millions of virtual derivatives can be generated. nih.gov These libraries are then screened against the three-dimensional structure of a target protein using molecular docking techniques. This process filters the vast chemical space to identify a smaller, manageable number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the drug discovery pipeline. nih.gov This approach has been successfully applied to discover novel ligands for targets such as Factor Xa and sigma receptors using the 1,4-diazepane scaffold. nih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for molecules like this compound. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgresearchgate.net

These predicted spectra serve as a powerful tool for structural elucidation. They can be compared with experimentally obtained spectra to confirm the identity and purity of a synthesized compound. Discrepancies between predicted and experimental data can point to incorrect structural assignments or the presence of unexpected conformational isomers. This computational-experimental synergy is invaluable for characterizing novel chemical entities.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|

| N-CH₂ (Ethyl) | 2.65 | 2.62 |

| CH₃ (Ethyl) | 1.10 | 1.08 |

| C-CH₃ (Methyl on ring) | 0.95 | 0.93 |

| Ring CH₂ protons | 2.5 - 3.2 | 2.4 - 3.1 |

Note: The values in this table are hypothetical and for illustrative purposes, demonstrating the typical level of agreement between DFT-predicted and experimentally measured NMR data.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 1 Ethyl 3 Methyl 1,4 Diazepane Congeners

Correlating Structural Modulations of the 1,4-Diazepane Ring with Biological Function

The biological activity of 1,4-diazepane derivatives is intrinsically linked to the conformation and substitution of the seven-membered diazepine (B8756704) ring. This ring is noted for its conformational flexibility, which allows it to adopt various shapes to interact with biological targets. chemisgroup.uschemisgroup.us Consequently, modifications to this core structure can profoundly impact pharmacological activity.

Key structural modulations and their effects include:

Ring Fusion: Fusing additional heterocyclic rings, such as imidazole (B134444) or pyrrole, to the diazepine core can act as conformational blockers. chemisgroup.us This rigidification can alter the molecule's shape and its ability to bind to specific receptors, sometimes enhancing affinity or selectivity. chemisgroup.us

Substitution: The introduction of substituents at various positions on the ring is a critical strategy for tuning activity. For instance, attaching aromatic groups at the 3-position of the diazepine ring has been shown to yield compounds with good anticonvulsant activity, particularly when the aromatic ring bears electron-withdrawing groups like chloro, fluoro, or nitro. chemisgroup.us These substitutions are believed to affect the conformation of the diazepine ring, which is significant for its binding to targets like the GABA receptors. chemisgroup.us

Saturation: The degree of saturation within the diazepine ring is also crucial. For example, in the related 1,4-benzodiazepine (B1214927) class, reduction of the double bond between positions 10 and 11 leads to a decrease in activity, as the reduced compound shows lower affinity for central GABA receptors. chemisgroup.us

Ring Expansion: In some cases, the 1,4-diazepane ring itself is the result of a strategic ring expansion from a smaller scaffold. For example, expanding a piperidine-based ligand to a bulkier diazepane spacer has been shown to retain or even improve binding affinity for sigma (σ) receptors. nih.gov

These findings underscore that the 1,4-diazepane ring is not merely a passive scaffold but an active component whose structural and conformational properties are pivotal in determining the biological function of its derivatives.

Role of the Ethyl and Methyl Substituents in Molecular Recognition and Binding Affinity

The substituents attached to the nitrogen atoms of the 1,4-diazepane ring play a direct role in molecular recognition and binding affinity. Small alkyl groups, such as the ethyl and methyl groups in 1-Ethyl-3-methyl-1,4-diazepane, can significantly influence how the molecule interacts with its biological target.

In studies of related 1,4-benzodiazepines, N-methylation has been identified as an important factor for binding to GABA receptors. chemisgroup.us This suggests that small alkyl groups on the nitrogen atoms can contribute favorably to the binding process.

A pertinent example comes from a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which were evaluated for their affinity for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₃ receptors. Although this series features the ethyl and methyl groups on different nitrogen atoms than the titular compound, it highlights the importance of this substitution pattern. The presence of these N-alkyl groups is integral to the high binding affinities observed, with many compounds in the series exhibiting nanomolar affinity for the 5-HT₃ receptor and moderate to high affinity for the D₂ receptor.

Furthermore, computational studies on related benzodiazepine (B76468) analogues suggest that interactions with receptor sites are highly specific. nih.gov While these studies did not focus specifically on N-ethyl groups, they emphasize that even small structural changes can alter the electrostatic potential of the molecule and its interaction with receptor sites. nih.gov In the context of sigma receptor ligands, N-alkylation with a 2,4-dimethylbenzyl group was found to improve selectivity, demonstrating that alkyl substituents are key for fine-tuning the pharmacological profile of diazepane derivatives. nih.gov

Pharmacophore Modeling Based on 1,4-Diazepane Derivatives

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comcore.ac.ukmdpi.com This approach is valuable for designing new ligands and for virtual screening of compound libraries. core.ac.uk For 1,4-diazepane derivatives, pharmacophore models help to elucidate the key interactions required for binding to various targets.

A typical pharmacophore model includes features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers

In the development of sigma (σ) receptor ligands, a pharmacophore model was implicitly used in a strategy that expanded a piperidine (B6355638) scaffold to a 1,4-diazepane ring. nih.gov The study found that a bulky diazepane spacer and the presence of bicyclic aromatic moieties were key features for high affinity. nih.gov The model suggests that the diazepane ring provides an optimal spatial arrangement for the other pharmacophoric elements to interact with the receptor. Docking studies of a potent benzofurane-substituted diazepane derivative revealed 17 hydrophobic interactions and a crucial hydrogen bond with a threonine residue (Thr181) in the σ₁ receptor binding pocket. nih.gov

The general workflow for generating a ligand-based pharmacophore model involves superimposing a set of active molecules to extract their common chemical features. researchgate.net This resulting hypothesis can then be used as a 3D query to find novel, structurally diverse compounds that match the required interaction pattern. core.ac.uk

Development and Validation of QSAR Models for 1,4-Diazepane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity in a mathematical and statistical manner. wikipedia.orgjocpr.com For 1,4-diazepane scaffolds, QSAR models serve as predictive tools to estimate the activity of novel derivatives and to guide synthetic efforts toward more potent compounds. jocpr.com

A notable example is the development of a linear QSAR model for a series of 32 4-N-aryl- nih.govnih.govdiazepane ureas to predict their inhibitory activity against the CXCR3 receptor. nih.gov Using multiple linear regression (MLR), the study identified five key physicochemical descriptors that significantly affect the inhibition of the receptor:

3k: A 3D-MoRSE descriptor

ChiInf8 & ChiInf0: Information content indices

AtomCompTotal: Total atom composition

ClogP: The calculated logarithm of the octanol/water partition coefficient

The resulting QSAR model provides a framework for designing new and more potent CXCR3 antagonists by optimizing these descriptor values. nih.gov

The development of a robust QSAR model requires a rigorous validation process to ensure its predictive power. researchgate.net This typically involves:

Data Division: The initial dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external compounds. nih.gov

Internal Validation: The stability and robustness of the model are assessed using methods like leave-one-out cross-validation (LOO-CV). A key statistic here is the cross-validation correlation coefficient (often denoted as q² or xr²), with a value greater than 0.5 generally considered acceptable. nih.gov

External Validation: The model's ability to predict the activity of the independent test set is evaluated. The predictive correlation coefficient (r²) should be greater than 0.5 for the model to be considered predictive. nih.govnih.gov

The table below illustrates the statistical parameters commonly used for QSAR model validation.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | q² (or xr²) | Measures the internal predictive ability (robustness) of the model. | > 0.5 |

| Predictive Correlation Coefficient | r²_pred | Measures the predictive power of the model on an external test set. | > 0.5 |

Table 1: Key Statistical Parameters for QSAR Model Validation.

Ligand Efficiency and Lipophilic Efficiency Metrics in 1,4-Diazepane Optimization

In the process of drug discovery, particularly during hit-to-lead optimization, it is crucial to improve a compound's potency without detrimentally increasing its size or lipophilicity, which can lead to poor pharmacokinetic properties. wikipedia.org Ligand efficiency (LE) and lipophilic efficiency (LiPE, also known as LLE) are metrics used to guide this process. core.ac.ukwikipedia.org

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (number of non-hydrogen atoms, N). It measures the average binding energy per atom. wikipedia.org

Formula: LE = 1.4 * pIC₅₀ / N

Lipophilic Efficiency (LiPE): This metric relates the potency of a compound to its lipophilicity (LogP). It helps in developing potent compounds with optimal lipophilicity to ensure good absorption and metabolic properties. wikipedia.org A LiPE value greater than 6 is often considered a benchmark for a quality drug candidate. wikipedia.org

Formula: LiPE = pIC₅₀ - LogP

These metrics have been applied in the optimization of diazepane-based inhibitors. For instance, during the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor series based on a diazepane scaffold, these druglike properties were assessed to guide the selection of compounds for further development. nih.gov By tracking LE and LiPE, researchers can prioritize modifications that provide the most efficient gains in potency.

The following hypothetical table demonstrates how these metrics would be used to compare and select from a series of 1,4-diazepane analogs.

| Compound | pIC₅₀ | LogP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| Analog A | 7.2 | 3.5 | 25 | 0.40 | 3.7 |

| Analog B | 7.8 | 3.2 | 26 | 0.42 | 4.6 |

| Analog C | 8.1 | 2.9 | 27 | 0.42 | 5.2 |

| Analog D | 8.3 | 4.5 | 30 | 0.39 | 3.8 |

Table 2: Hypothetical Application of LE and LiPE Metrics for Optimization of 1,4-Diazepane Analogs. Analog C shows the most balanced profile with good potency and favorable efficiency scores.

Enantiomeric Separation and QSAR Studies of Diazepane Derivatives

Many 1,4-diazepane derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov Therefore, the separation and individual evaluation of enantiomers are critical steps in drug development.

For derivatives of the 1,4-diazepane class, enantiomeric separation has revealed stark differences in pharmacological profiles. In one study, alkoxy-substituted 1,4-benzodiazepines were separated into their (R) and (S) enantiomers using chiral chromatography. chemisgroup.usresearchgate.net The subsequent biological evaluation found that the (S)-enantiomer possessed greater activity than the (R)-enantiomer at both central and peripheral benzodiazepine receptors. chemisgroup.usresearchgate.net

While the development of QSAR models for chiral compounds presents additional complexity, it is an important area of investigation for understanding the stereo-specific interactions that govern biological activity. chemisgroup.us The combination of enantiomeric separation with QSAR studies allows for the development of models that can account for the 3D arrangement of atoms and predict the activity of specific stereoisomers. At present, the application of QSAR to separated diazepane enantiomers remains a specialized area of research. chemisgroup.usresearchgate.net

Strategic Applications of the 1,4 Diazepane Scaffold in Contemporary Chemical Biology Research

Design and Synthesis of Receptor Ligands Utilizing 1,4-Diazepane Cores

There is no specific information available on the design and synthesis of receptor ligands utilizing the 1-Ethyl-3-methyl-1,4-diazepane core.

Modulation of G-Protein Coupled Receptors (GPCRs)

No studies were found that describe the use of This compound in the modulation of G-Protein Coupled Receptors (GPCRs). While the broader 1,4-diazepane scaffold has been explored for GPCR ligand development, data on this specific derivative is absent.

Targeting Specific Enzyme Active Sites, including Farnesyltransferase and Factor Xa

Research on the application of This compound as an inhibitor for the active sites of enzymes such as Farnesyltransferase and Factor Xa could not be located. Although derivatives of the 1,4-diazepane class have been investigated as inhibitors for these enzymes, no data is available for the specified compound.

Development of Orexin (B13118510) Receptor Antagonists

The development of orexin receptor antagonists has involved the use of the 1,4-diazepane scaffold; however, there is no literature that specifically mentions This compound in this context.

Development of Chemical Probes for Elucidating Biological Pathways

No information exists in the scientific literature regarding the development or use of This compound as a chemical probe for the elucidation of biological pathways.

Rational Drug Design Approaches with 1,4-Diazepane as a Core Template

While rational drug design frequently employs privileged scaffolds like 1,4-diazepane, there are no published studies that specifically detail the use of This compound as a core template in such approaches.

Role as a Ligand Scaffold in Coordination Chemistry

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, the parent 1,4-diazepane scaffold, also known as homopiperazine or 1,4-diazacycloheptane, is a well-established chelating ligand in coordination chemistry. The presence of two nitrogen atoms within a flexible seven-membered ring allows 1,4-diazepane to act as a versatile bidentate ligand, forming stable complexes with a variety of metal ions. The ethyl and methyl substituents on the this compound derivative would primarily influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability, solubility, and catalytic activity, but the fundamental coordination behavior is dictated by the 1,4-diazepane ring.

The 1,4-diazepane ligand typically coordinates to a metal center through its two nitrogen atoms, forming a chelate ring. This chelation effect generally enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate amine ligands. The flexible nature of the seven-membered ring allows it to adopt various conformations, such as chair, boat, and twist-boat, to accommodate the geometric preferences of different metal ions.

Synthesis and Structural Characterization of 1,4-Diazepane Complexes

Metal complexes of 1,4-diazepane are typically synthesized by reacting a suitable metal salt with the 1,4-diazepane ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with different metal-to-ligand ratios and coordination geometries.

A notable example is the mixed-valence copper(I/II) complex, (1,4-diazepane)₄Cu(µ-Cl)₁₀Cu₆, which has been synthesized and structurally characterized by single-crystal X-ray diffraction nih.gov. In this complex, the copper atoms exhibit two different coordination environments. The Cu(II) ion is coordinated in a distorted tetrahedral geometry by four nitrogen atoms from two 1,4-diazepane ligands nih.gov. The Cu(I) ions are linked by bridging chloride ions nih.gov. This structure highlights the ability of the 1,4-diazepane ligand to stabilize different oxidation states of a metal within the same crystal lattice.

Derivatives of the 1,4-diazepane scaffold have also been employed to create more complex ligand architectures. For instance, N-functionalized 1,4-diazepane ligands have been used to synthesize iron(II) complexes nih.gov. In these complexes, the iron(II) center is typically found in a distorted octahedral coordination geometry, demonstrating the versatility of the 1,4-diazepane backbone in constructing polydentate ligands for stabilizing higher coordination numbers nih.gov.

Table 1: Selected Crystallographic Data for a Copper(I/II) Complex with 1,4-Diazepane

| Parameter | Value |

| Chemical Formula | C₂₀H₄₈Cl₁₀Cu₈N₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(3) |

| β (°) | 114.56(3) |

| Cu1(II)-N1 (Å) | 2.010(1) |

| Cu1(II)-N2 (Å) | 2.013(1) |

| Data sourced from a study on a mixed-valence copper complex nih.gov. |

Spectroscopic and Magnetic Properties

The coordination of 1,4-diazepane to a metal ion can be monitored using various spectroscopic techniques. In infrared (IR) spectroscopy, the N-H stretching vibrations of the free ligand are altered upon coordination to a metal center. These changes can provide insights into the nature of the metal-ligand bond.

Electronic spectroscopy (UV-Vis) is also a valuable tool for characterizing 1,4-diazepane complexes. The d-d transitions of the metal ion are often observed in the visible region of the spectrum and are sensitive to the coordination geometry and the ligand field strength. Charge transfer bands may also be present, providing further information about the electronic structure of the complex.

The magnetic properties of 1,4-diazepane complexes are determined by the electronic configuration of the metal ion and the geometry of the complex. For instance, iron(II) complexes of ligands containing the 1,4-diazepane core have been shown to exhibit high-spin electronic configurations nih.gov. Magnetic susceptibility measurements can be used to determine the number of unpaired electrons in the complex and to study magnetic exchange interactions in polynuclear complexes nih.gov.

Table 2: Spectroscopic Data for a Representative Transition Metal Complex with a 1,4-Diazepane-derived Ligand

| Spectroscopic Technique | Observed Features | Interpretation |

| Infrared (IR) Spectroscopy | Shift in N-H stretching frequencies upon coordination. | Evidence of metal-nitrogen bond formation. |

| UV-Vis Spectroscopy | d-d transitions in the visible region. | Characterization of the electronic structure and coordination geometry of the metal center. |

| Magnetic Susceptibility | Paramagnetic behavior consistent with high-spin Fe(II). | Determination of the electronic spin state of the metal ion. |

| Data generalized from studies on transition metal complexes with diazepane-based ligands nih.gov. |

Future Prospects and Uncharted Territories in 1 Ethyl 3 Methyl 1,4 Diazepane Research

Exploration of Novel Asymmetric Synthetic Pathways to Chiral 1,4-Diazepane Scaffolds

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to access specific stereoisomers of 1-Ethyl-3-methyl-1,4-diazepane is a paramount objective. Future research will likely focus on moving beyond classical synthetic approaches towards more efficient and highly selective catalytic methods.

Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis. A one-pot enantioselective route to related tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea catalyst has been developed, achieving high enantioselectivity (up to 98% ee). chemistryviews.org This strategy, involving a domino reaction sequence, could be adapted for the synthesis of chiral 1,4-diazepanes. chemistryviews.org Similarly, the use of chiral magnesium catalysts is a promising area for synthesizing important chiral scaffolds. rsc.org The development of novel catalytic strategies, including the use of in situ generated magnesium catalysts, could provide efficient pathways to optically active 1,4-diazepane cores. rsc.org

Future efforts will likely concentrate on the design of new chiral ligands and catalysts specifically tailored for the diazepane ring system, aiming for high yields and exceptional stereocontrol.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Catalytic System | Approach | Potential Advantages | Reported Enantioselectivity (in related scaffolds) |

|---|---|---|---|

| Organocatalysis (e.g., Quinine-derived urea) | One-pot domino reaction | Mild conditions, commercially available reagents, single solvent. chemistryviews.org | Up to 98% ee. chemistryviews.org |

| Metal Catalysis (e.g., Chiral Magnesium complexes) | Lewis acid catalysis | Wide applicability, potential for novel catalytic strategies. rsc.org | Varies with substrate and catalyst. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic pathways and discovering new transformations. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are poised to revolutionize the study of 1,4-diazepane synthesis.

Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com This is particularly valuable for identifying transient and labile intermediate species that would otherwise be missed by traditional offline analysis. spectroscopyonline.com For instance, monitoring the key bond formations during the cyclization step of the diazepane ring could provide critical insights into the reaction kinetics and mechanism. Furthermore, specialized techniques like Tip-enhanced Raman scattering (TERS) offer the potential to probe reactions at the nanoscale, providing unprecedented site-specific information. spectroscopyonline.com

Applying these in-situ methods to the synthesis of this compound would enable researchers to rapidly screen reaction conditions, identify catalytic bottlenecks, and build robust kinetic models, thereby accelerating the development of efficient and scalable synthetic processes.

Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Type of Information Provided | Application in Diazepane Synthesis |

|---|---|---|

| Mid-Infrared (Mid-IR) Spectroscopy | Functional group changes, concentration profiles. spectroscopyonline.com | Monitoring imine formation and cyclization progress. |

| Raman Spectroscopy | Molecular vibrations, structural information. spectroscopyonline.com | Identifying intermediates and catalyst states. |

Integration of Machine Learning and Artificial Intelligence in 1,4-Diazepane Design and Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular design and property prediction. nih.gov For 1,4-diazepane research, machine learning (ML) models can significantly accelerate the discovery of new derivatives with desired biological activities or material properties. bioengineer.org

By training algorithms on existing chemical libraries and biological activity data, ML can identify novel compounds that might be overlooked by traditional methods. bioengineer.orgyoutube.com For the 1,4-diazepane scaffold, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their molecular descriptors. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. github.com

Furthermore, AI can predict key pharmaceutical properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), reducing the failure rate of drug candidates in later stages. youtube.com The application of sophisticated algorithms like random forests and support vector machines could streamline the process of identifying this compound analogues with optimal therapeutic profiles. nih.govbioengineer.org